2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)butanamide
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Overview
Description
2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)butanamide is an organic compound that has garnered interest in various fields of scientific research. This compound features a methoxyphenoxy group and a pyridinylmethyl group attached to a butanamide backbone, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)butanamide typically involves the reaction of 2-methoxyphenol with 4-pyridinemethanol in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-methoxyphenol is replaced by the pyridinylmethyl group. The resulting intermediate is then reacted with butanoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the butanamide backbone can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or iodine (I₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-(pyridin-4-ylmethyl)butanamide.
Reduction: Formation of 2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)butanamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)butanamide involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, while the pyridinylmethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxyphenoxy)-N-(pyridin-4-ylmethyl)butanamide
- 2-(2-chlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide
- 2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)pentanamide
Uniqueness
2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)butanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both methoxy and pyridinylmethyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-14(22-16-7-5-4-6-15(16)21-2)17(20)19-12-13-8-10-18-11-9-13/h4-11,14H,3,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLKJMKPXWUWEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=NC=C1)OC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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